2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride

Description

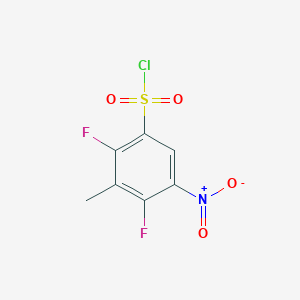

2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative with the molecular formula C₇H₄ClF₂NO₄S. Its structure features:

- Two fluorine atoms at the 2- and 4-positions of the benzene ring.

- A methyl group at the 3-position.

- A nitro group at the 5-position.

- A sulfonyl chloride (–SO₂Cl) functional group at the 1-position.

This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives. The electron-withdrawing fluorine and nitro groups enhance the electrophilicity of the sulfonyl chloride moiety, making it highly reactive toward nucleophiles. Its steric and electronic properties are critical in determining selectivity in substitution reactions .

Properties

IUPAC Name |

2,4-difluoro-3-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO4S/c1-3-6(9)4(11(12)13)2-5(7(3)10)16(8,14)15/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSUCWXQHUZXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)S(=O)(=O)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride typically involves multiple steps. One common method includes the following steps:

Sulfonation: The starting material, such as o-dichlorobenzene, undergoes sulfonation to produce 3,4-dichlorobenzenesulfonyl chloride.

Nitration: The sulfonyl chloride compound is then nitrated to form 3,4-dichloro-5-nitrobenzenesulfonyl chloride.

Esterification: The nitro compound is esterified to generate 3,4-dichloro-5-nitrobenzenesulfonic acid methyl ester.

Fluorination: The chlorine groups are replaced with fluorine atoms to produce 3,4-difluoro-5-nitrobenzenesulfonic acid methyl ester.

Hydrolysis: The ester is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing by-products, and ensuring safety and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Sulfonamides: Formed from substitution reactions with amines.

Sulfonates: Formed from substitution reactions with alcohols.

Amines: Formed from the reduction of the nitro group.

Carboxylic Acids: Formed from the oxidation of the methyl group.

Scientific Research Applications

2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with proteins, enzymes, or other biological molecules. This reactivity makes it useful for modifying biomolecules and studying their functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The target compound exhibits higher electrophilicity than 4-fluoro-3-nitrobenzenesulfonyl chloride (CAS 406233-31-6) due to the additional fluorine at the 2-position, which intensifies electron withdrawal. 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (CAS 6325-93-5) lacks the methyl group and second fluorine, resulting in lower steric hindrance but reduced electronic activation of the sulfonyl chloride.

Functional Group Influence :

- Sulfonamides (e.g., CAS 2360-19-2 and 6269-91-6) are less reactive than sulfonyl chlorides due to the –SO₂NH₂ group’s stability. However, they are preferred in pharmaceutical applications for their biocompatibility.

Biological Activity

2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride is an organofluorine compound with notable biological activity. This article reviews its potential applications in antimicrobial and anticancer research, mechanisms of action, and relevant case studies.

Molecular Formula: CHClFNOS

Molecular Weight: 236.64 g/mol

The presence of fluorine atoms in the compound significantly influences its chemical reactivity and biological properties. The sulfonyl chloride functional group is known for its ability to form covalent bonds with nucleophilic sites in biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against:

- Gram-positive bacteria: Including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria: Activity against Enterococcus faecalis and Enterococcus faecium has been documented, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 6.25 mg/L .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/L) | Notes |

|---|---|---|

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.39 | Effective against common strains |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | Significant resistance observed |

| Enterococcus faecalis | 6.25 | Moderate activity |

| Enterococcus faecium | 6.25 | Comparable to E. faecalis |

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive intermediates following nitro group reduction .

Case Study:

In vitro studies have demonstrated that treatment with this compound leads to reduced viability in various cancer cell lines, with IC50 values indicating significant cytotoxicity at micromolar concentrations .

The mechanism of action involves the formation of reactive intermediates that interact with cellular components, leading to disruption of cellular functions. The nitro group can undergo reduction to form nitroso or hydroxylamine derivatives, which are highly reactive and can modify proteins and nucleic acids .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, highlighting how modifications in the sulfonyl moiety can enhance biological activity. For instance, compounds with additional electron-withdrawing groups at specific positions on the aromatic ring demonstrated increased potency against bacterial strains .

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| Original Compound | None | Baseline activity |

| Variant A | Additional Cl group | Increased potency |

| Variant B | Methyl groups at para position | Enhanced antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.